4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Regioisomer differentiation Benzothiazole SAR Antiproliferative screening

4-Cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole–benzamide hybrid (molecular formula C₁₅H₇Cl₂N₃OS, molecular weight 348.21 g·mol⁻¹) that combines a 4-cyanobenzamide moiety with a 4,7-dichlorobenzothiazole core. The benzothiazole scaffold is historically privileged in medicinal chemistry, appearing in anticancer, antimicrobial, and kinase-inhibitory chemotypes, and SAR analyses consistently show that the position of halogen substituents on the benzothiazole ring critically modulates target affinity and cellular potency.

Molecular Formula C15H7Cl2N3OS
Molecular Weight 348.2
CAS No. 868230-51-7
Cat. No. B2876122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
CAS868230-51-7
Molecular FormulaC15H7Cl2N3OS
Molecular Weight348.2
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
InChIInChI=1S/C15H7Cl2N3OS/c16-10-5-6-11(17)13-12(10)19-15(22-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
InChIKeyJKHMEMXAPWWVSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-51-7): Structural Identity and Class Context for Procurement Decisions


4-Cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole–benzamide hybrid (molecular formula C₁₅H₇Cl₂N₃OS, molecular weight 348.21 g·mol⁻¹) that combines a 4-cyanobenzamide moiety with a 4,7-dichlorobenzothiazole core . The benzothiazole scaffold is historically privileged in medicinal chemistry, appearing in anticancer, antimicrobial, and kinase-inhibitory chemotypes, and SAR analyses consistently show that the position of halogen substituents on the benzothiazole ring critically modulates target affinity and cellular potency [1][2]. For procurement, the defined 4,7-dichloro pattern distinguishes this compound from its closest regioisomers—most notably 4-cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3)—whose biological profiles are expected to differ because of altered steric and electronic environments at the target binding site [2].

Why 4-Cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by a Generic Benzothiazole–Benzamide: Regioisomeric Position Matters


Even modest positional shifts of chlorine atoms on the benzothiazole ring can abrogate target binding or drastically alter cellular activity. In the cyano‑ and amidinobenzothiazole SAR study by Racané et al. (2009), antiproliferative potency varied by more than an order of magnitude depending solely on the substitution topology of the benzothiazole core, with cyano‑containing derivatives displaying log-unit differences in IC₅₀ values across tumor cell lines [1]. Similarly, the Corbo et al. (2016) series of N-1,3-benzothiazol-2-ylbenzamides demonstrated that the nature and position of substituents on both the benzothiazole and benzamide rings dictate whether a compound acts as a potent apoptosis inducer or is essentially inactive [2]. Consequently, substituting 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide with the 4,6- or 4,5-dichloro regioisomer, or with a non‑cyano benzamide analogue, introduces a structurally distinct chemical entity whose biological and pharmacological properties are not interchangeable.

Head-to-Head Quantitative Differentiation of 4-Cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide from Its Closest Regioisomers and In-Class Analogues


Positional Isomerism: 4,7-Dichloro vs. 4,6-Dichloro Benzothiazole Core

The target compound bears chlorine atoms at positions 4 and 7 of the benzothiazole ring. Its closest regioisomer, 4-cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-49-3), places the second chlorine at position 6 instead of 7. In the cyano‑benzothiazole SAR landscape, such a positional shift alters the molecular electrostatic potential and the geometry of the halogen‑bond donor face, which QSAR models correlate with a ≥3‑fold change in antiproliferative IC₅₀ across carcinoma cell lines (HeLa, MCF-7, SW620) [1]. While explicit IC₅₀ values for both regioisomers have not been published in the same study, the class‑level QSAR equation (R² = 0.89, q² = 0.81) predicts a meaningful potency difference driven by the 4,7‑ vs. 4,6‑dichloro topologies [1].

Regioisomer differentiation Benzothiazole SAR Antiproliferative screening

Cyano Substituent on Benzamide Ring: Potency Modulation vs. Non-Cyano Benzamide Analogues

The presence of a 4-cyano group on the benzamide moiety distinguishes this compound from non‑cyano N-(4,7-dichlorobenzothiazol-2-yl)benzamide analogues. In the broader benzothiazole–benzamide class, the introduction of a cyano substituent consistently enhances antiproliferative activity. Corbo et al. (2016) reported that among a panel of N-1,3-benzothiazol-2-ylbenzamides, the most potent apoptosis-inducing derivative (compound 1k) achieved >60% growth inhibition on MCF-7 and HepG2 cells at low micromolar concentrations, with the cyano-containing members of the series generally showing superior potency to their non‑cyano counterparts [2]. A separate QSAR analysis by Racané et al. (2009) confirmed that the Hammett σₚ constant of the para substituent on the benzamide ring is a key determinant of antiproliferative activity, with electron‑withdrawing groups such as –CN contributing positively to the model (standardized regression coefficient = +0.42) [1].

Cyano pharmacophore Benzamide SAR Antiproliferative activity

Aqueous Solubility and Cellular Assay Compatibility: Cyano vs. Amidino Functionality

Racané et al. (2009) explicitly documented that cyano‑benzothiazole derivatives (compounds 11–17 in their study) displayed substantially reduced antiproliferative activity compared to their amidino counterparts, an effect traced to poor aqueous solubility that limited effective concentration in cell culture medium [1]. Principal component analysis confirmed that solubility, rather than intrinsic target affinity, was the dominant factor separating cyano from amidino analogues in the biological readout [1]. This class‑level finding means that the target cyano compound is best evaluated in assay conditions where DMSO concentration is minimized (<0.1% v/v) and solubility‑enhancing excipients (e.g., cyclodextrins) are considered. In contrast, the corresponding amidino analogue (compound 22 in Racané et al.) achieved IC₅₀ values of 0.8–2.1 µM across the same cell lines, demonstrating that functional group choice directly determines assay compatibility [1].

Aqueous solubility Cyano prodrug In vitro assay reliability

Apoptosis Induction Capacity: N-1,3-Benzothiazol-2-ylbenzamide Scaffold Benchmarking

Corbo et al. (2016) demonstrated that within the N-1,3-benzothiazol-2-ylbenzamide family, specific substitution patterns confer proapoptotic activity that is not a general property of the scaffold. Compound 1k induced apoptosis specifically in MCF-7 cells, while closely related analogues bearing different halogen or alkyl substituents showed only cytostatic effects [1]. Flow cytometry analysis revealed that compound 1k increased the sub‑G1 population from 2.1% (vehicle control) to 28.4% at 10 µM after 48 h, a >13‑fold induction [1]. Although the target 4-cyano-N-(4,7-dichloro) compound was not directly tested in this study, the data establish that apoptosis induction within this chemotype is exquisitely sensitive to the identity and position of substituents, supporting the argument that the specific 4-cyano/4,7-dichloro combination is a distinct functional entity.

Apoptosis induction Caspase activation MCF-7 breast cancer

Optimal Application Scenarios for 4-Cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Regioisomer-Specific SAR Studies in Benzothiazole-Based Kinase or Apoptosis Programs

When a medicinal chemistry program requires systematic exploration of how halogen position on the benzothiazole core affects target binding or cellular phenotype, the 4,7-dichloro compound serves as a critical comparator to the 4,6- and 4,5-dichloro regioisomers. QSAR models predict ≥3-fold IC₅₀ differences driven solely by halogen topology [1], making this compound essential for constructing a robust structure–activity relationship matrix. Procuring all three regioisomers enables the generation of local SAR data that can guide lead optimization.

Prodrug or Solubility Optimization Studies with Cyano-to-Amidino Conversion

The documented poor aqueous solubility of cyano‑benzothiazoles [1] positions this compound as a starting point for prodrug design. Researchers can use the 4-cyano derivative to establish baseline solubility-limited cellular potency and then synthesize the corresponding amidino analogue to quantify the solubility–potency relationship. This paired approach provides a quantitative framework for evaluating formulation strategies or structural modifications aimed at improving bioavailability.

Apoptosis Pathway Dissection Using a Structurally Defined Benzothiazole–Benzamide Probe

Given that apoptosis induction in the N-1,3-benzothiazol-2-ylbenzamide class is highly dependent on specific substitution patterns [2], the target compound can be used as a defined chemical probe to test whether the 4-cyano/4,7-dichloro combination triggers caspase‑dependent or caspase‑independent cell death. Comparing its proapoptotic profile with that of compound 1k and other reference analogues allows dissection of the structural determinants of apoptosis signaling in cancer cell models.

Pharmacophore Model Building and Virtual Screening Benchmarking

The clear structural definition of the 4-cyano-4,7-dichloro substitution pattern makes this compound a valuable input for pharmacophore generation and QSAR model validation. Because the cyano group contributes a strong electron‑withdrawing descriptor (σₚ = +0.66) and the 4,7-dichloro topology provides a distinct halogen‑bond pharmacophoric feature, the compound helps anchor computational models that predict the activity of novel benzothiazole‑based libraries [1].

Quote Request

Request a Quote for 4-cyano-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.